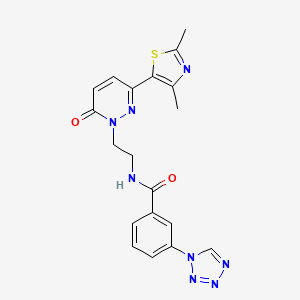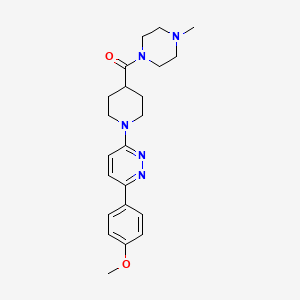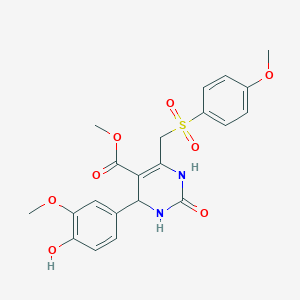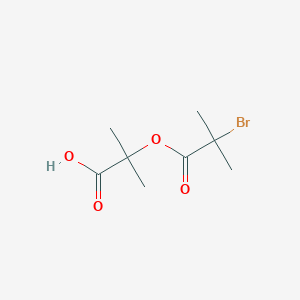![molecular formula C15H16N2OS B2480365 1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 919227-54-6](/img/structure/B2480365.png)
1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves cyclocondensation reactions utilizing barbituric acid or thiobarbituric acid with arylideneacetophenones in glacial acetic acid in the presence of phosphorous pentoxide. This method is efficient for generating various dihydro- or tetrahydro-pyrano[2,3-d]pyrimidin-2,4-diones or 2-thioxo-4-ones, indicating a versatile approach for synthesizing complex cyclic compounds (Ullah et al., 2011).
Molecular Structure Analysis
The molecular structure of synthesized compounds is confirmed using various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information on the molecular framework and the nature of substituents, critical for understanding the compound's chemical behavior and potential reactivity patterns.
Chemical Reactions and Properties
Chemical reactions involving the cyclocondensation of amino compounds with dithiocarbamates or isothiocyanates under phase transfer conditions highlight the synthetic versatility of thioxo-pyrimidinones. Such reactions lead to S-alkylated products, demonstrating the compounds' ability to undergo nucleophilic substitution and serve as precursors for further chemical modifications (Dave & Patel, 2001).
科学的研究の応用
Chemical Synthesis and Heterocyclic Compound Development
1-Phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, as part of the broader chemical family, has been explored for its potential in synthesizing polyfunctional fused heterocyclic compounds. These compounds have shown versatility in chemical reactions, leading to the development of various heterocyclic amines and other derivatives through processes such as cyclization and substitution reactions. This chemical exploration underlines the compound's utility in creating a diverse array of heterocyclic compounds with potential applications in drug development and materials science (Hassaneen et al., 2003).
Antitumor Activity
Research into the antitumor properties of related thioxo-dihydropyrimidinone derivatives has identified compounds with significant activity against liver and breast cancer cell lines. This highlights the potential of such compounds, derived from or related to this compound, in the development of new cancer treatments. The synthesis of these compounds and their evaluation against cancer cell lines provide a promising avenue for the development of novel antitumor agents (Edrees & Farghaly, 2017).
Cytotoxic Activity and Quantum Chemical Calculations
Studies on derivatives of thioxopyrimidinones have extended to their cytotoxic activities, where compounds have been tested against human liver and breast cancer cell lines. Quantum chemical calculations, including DFT/B3LYP methods, have been employed to explore the molecular properties of these compounds, providing insights into their reactivity and potential mechanisms of action. This research not only offers a foundation for understanding the interaction of such compounds with biological systems but also aids in the design of molecules with enhanced therapeutic properties (Kökbudak et al., 2020).
Antimicrobial Activity
The exploration of thioxo-dihydropyrimidinone derivatives has also covered their antimicrobial potential, with several compounds exhibiting moderate to high activity against various bacterial strains. This suggests that compounds within this chemical family, including those structurally related to this compound, could be developed into new antibacterial agents. The structural diversity achieved through synthetic modifications has been crucial in identifying compounds with targeted antimicrobial efficacy (Candia et al., 2017).
特性
IUPAC Name |
1-(2-phenylethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15-16-14(19)12-7-4-8-13(12)17(15)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIWGNJHMIPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)
![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)


![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)